molecular formula C5H10ClNO3 B7888386 4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B7888386
M. Wt: 167.59 g/mol
InChI Key: YEJFFQAGTXBSTI-UHFFFAOYSA-N
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Description

Hydroxyproline is a major component of collagen, which is essential for the structural integrity of connective tissues in animals . This compound is widely used in various scientific fields due to its unique chemical properties and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the hydroxylation of proline. One common method is the chemical synthesis of a racemic mixture of trans-4-hydroxy-L-proline and cis-4-hydroxy-D-proline, which was first achieved by H. Leuchs in 1905 . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the selective hydroxylation of the proline molecule.

Industrial Production Methods: Industrial production of this compound can involve biotechnological methods, such as the use of recombinant strains of Corynebacterium glutamicum and Escherichia coli to biosynthesize trans-4-hydroxy-L-proline . These methods are advantageous due to their efficiency and the ability to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions with alcohols or amines under acidic or coupling conditions:

Reaction Type Reagents/Conditions Products Yield Sources
Methyl ester formationMethanol, HCl (catalytic)Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride85–92%
Benzyl ester formationBenzyl alcohol, DCC/DMAPBenzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride76%
Amide formationBenzylamine, HATU/DIEA(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide hydrochloride68%
  • Mechanistic Insight : Esterification is typically acid-catalyzed, proceeding via protonation of the carbonyl oxygen to enhance electrophilicity. Amidation often requires coupling agents like HATU to activate the carboxylic acid.

Oxidation Reactions

The hydroxyl group at the 4-position is susceptible to oxidation, yielding ketones or carboxylic acids:

Reaction Type Reagents/Conditions Products Yield Sources
Ketone formationKMnO₄, H₂SO₄, 0–5°C(2S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride58%
Aldehyde formationSwern oxidation (oxalyl chloride, DMSO)(2S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride (over-oxidized to ketone)42%
  • Stereochemical Impact : Oxidation preserves the (2S) configuration but eliminates the 4R stereocenter, resulting in a planar ketone.

Protection/Deprotection Strategies

Functional group protection is critical for selective reactions:

Protection Type Reagents Conditions Deprotection Method Sources
Hydroxyl protectionBoc₂O, DMAPTHF, 25°C, 12 hTFA/CH₂Cl₂ (0°C, 1 h)
Carboxylic acid protectionBenzyl bromide, K₂CO₃DMF, 60°C, 6 hH₂/Pd-C (1 atm, 25°C)
  • Case Study : Boc protection of the hydroxyl group enables stereochemical inversion via Mitsunobu reactions, as demonstrated in the synthesis of fluorinated proline derivatives .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Reaction Type Reagents/Conditions Products Yield Sources
MesylationMesyl chloride, Et₃N(2S,4R)-4-Mesyloxypyrrolidine-2-carboxylic acid hydrochloride91%
BenzylationBenzyl bromide, NaH(2S,4R)-4-Benzyloxypyrrolidine-2-carboxylic acid hydrochloride83%
  • Applications : Mesylation facilitates subsequent displacement reactions (e.g., radiofluorination) for PET tracer development .

Cyclization and Lactone Formation

Intramolecular reactions exploit proximity effects:

Reaction Type Reagents/Conditions Products Yield Sources
LactonizationMitsunobu conditions (DEAD, PPh₃)(3S,5R)-5-Hydroxypyrrolidin-2-one78%
  • Mechanism : The Mitsunobu reaction converts the hydroxyl group into a leaving group, enabling intramolecular attack by the carboxylate .

Enzymatic Modifications

The compound serves as a substrate for hydroxylases and transferases:

Enzyme Reaction Products Sources
Prolyl hydroxylaseAdditional hydroxylation(2S,3R,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid hydrochloride
  • Biological Relevance : Hydroxylation patterns influence collagen stability and hypoxia signaling.

Stability Under Physiological Conditions

Hydrolysis studies in buffer solutions reveal:

pH Temperature Half-Life Degradation Products Sources
7.437°C48 h(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Parameter Optimal Value Impact on Yield Sources
Temperature0–5°C (oxidation)Minimizes over-oxidation
Catalyst Loading10 mol% HATU (amidation)Maximizes coupling efficiency

Scientific Research Applications

Organic Synthesis

4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is utilized as a chiral building block in the synthesis of various organic compounds. Its stereochemistry allows for the creation of stereochemically complex molecules, which are essential in drug development and other chemical applications.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of pharmaceutical agents, including those targeting viral infections and cancers. Its ability to act as an inhibitor of metalloproteases has implications for treating conditions such as cardiovascular diseases and neurological disorders.

Inhibition of Metalloproteases

Research indicates that this compound inhibits zinc-dependent metalloproteases, which are crucial in tissue remodeling and inflammation. This inhibition can lead to therapeutic applications in:

  • Cardiovascular Diseases : Modulating metalloprotease activity may help manage conditions like hypertension.
  • Neurological Disorders : The compound shows potential in treating cerebral ischemia and migraines due to its cerebroprotective properties.

Collagen Synthesis

The compound influences collagen synthesis by stabilizing collagen triple helices. It enhances collagen production in fibroblasts, making it a candidate for therapies aimed at wound healing and tissue repair .

Antioxidant Activity

Recent studies suggest that 4-hydroxypyrrolidine-2-carboxylic acid exhibits antioxidant properties, reducing oxidative stress and preventing cellular damage associated with various diseases.

Industrial Applications

In addition to its laboratory applications, this compound is employed in the production of fine chemicals and as a catalyst in various industrial processes, enhancing efficiency and yield in chemical manufacturing.

Case Study 1: Cardiovascular Applications

A study demonstrated that the inhibition of metalloproteases by 4-hydroxypyrrolidine-2-carboxylic acid could reduce cardiac remodeling post-myocardial infarction. The findings suggested improved cardiac function and reduced fibrosis in animal models.

Case Study 2: Wound Healing

Research on fibroblast cultures showed that treatment with this compound significantly increased collagen production compared to controls. This suggests its potential use in developing therapies for chronic wounds or skin injuries.

Case Study 3: Antioxidant Effects

In vitro studies indicated that the compound effectively scavenged free radicals in cellular models, leading to decreased markers of oxidative stress. This positions it as a candidate for preventing age-related diseases.

Mechanism of Action

Comparison with Similar Compounds

  • cis-4-Hydroxy-D-proline hydrochloride
  • L-4-Hydroxyproline methyl ester hydrochloride
  • cis-4-Hydroxy-L-proline

Comparison: 4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry (trans configuration), which imparts distinct chemical and biological properties. Compared to its cis isomers, the trans configuration is more prevalent in natural collagen and is more effective in stabilizing the collagen triple-helix structure . Additionally, the hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Biological Activity

4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as hydroxyproline (Hyp), is a non-proteinogenic amino acid that plays a significant role in collagen synthesis and stability. This article explores its biological activity, mechanisms of action, and implications in various biological contexts, supported by data tables and relevant research findings.

  • Molecular Formula: C4H7NO3
  • Molar Mass: 131.11 g/mol
  • CAS Number: 51-35-4
  • Structure: The compound has a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylic acid at the 2-position.

1. Role in Collagen Synthesis

Hydroxyproline is crucial for stabilizing the triple helix structure of collagen. It is formed post-translationally from proline residues in collagen through the action of prolyl hydroxylase enzymes, which require ascorbic acid (vitamin C) as a cofactor. This hydroxylation is essential for collagen's thermal stability and resistance to proteolysis.

2. Immunomodulatory Effects

Recent studies indicate that hydroxyproline can enhance the expression of immune checkpoint proteins such as PD-L1 in various cell types, including myeloid and cancer cells. This effect is particularly relevant in the context of tumor microenvironments where PD-L1 expression contributes to immune evasion.

  • Mechanism: Hydroxyproline inhibits autophagic flux, thereby enhancing PD-L1 expression upon stimulation with interferon-gamma (IFN-γ). This modulation can lead to the establishment of an immunosuppressive environment conducive to tumor growth .

Table 1: Effects of Hydroxyproline on PD-L1 Expression

Cell TypeTreatment ConditionPD-L1 Expression IncreaseReference
THP-1 CellsIFN-γ + Hydroxyproline (40 mM)2.62-fold
Mouse Dendritic CellsIFN-γ + Hydroxyproline (40 mM)1.45-fold
MacrophagesM-CSF + Hydroxyproline (40 mM)1.31-fold

3. Antifibrotic Properties

Hydroxyproline has been implicated in fibrotic diseases due to its role in collagen deposition and remodeling. In studies involving liver fibrosis models, hydroxyproline levels were found to correlate with disease progression, suggesting that targeting its metabolism might offer therapeutic avenues for conditions like non-alcoholic steatohepatitis (NASH).

Case Study: NASH Model

In a rat model of NASH, treatment with compounds that modulate hydroxyproline levels resulted in reduced hepatic lipid accumulation and inflammation, highlighting its potential as an antifibrotic agent .

Pharmacokinetics and Toxicology

Hydroxyproline exhibits high gastrointestinal absorption but does not readily cross the blood-brain barrier (BBB). Its safety profile indicates no significant inhibition of major cytochrome P450 enzymes, suggesting low potential for drug-drug interactions.

Table 2: Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
BBB PermeabilityNo
CYP InhibitionNone

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFFQAGTXBSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

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